2,5-Dihydro-furan-2-carboxylic acid
Overview
Description
2,5-Dihydro-furan-2-carboxylic acid is an organic compound that features a furan ring with a carboxylic acid group attached at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydro-furan-2-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 2,5-dihydro-furan using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. Another method includes the catalytic hydrogenation of furan-2-carboxylic acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic conversion of biomass-derived furan compounds. This process is advantageous due to its sustainability and the use of renewable resources. The reaction conditions often include high temperatures and the presence of catalysts such as palladium or platinum.
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydro-furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: Reduction reactions can convert the compound into 2,5-dihydro-furan-2-methanol.
Substitution: Halogenation reactions can introduce halogen atoms into the furan ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 2,5-Dihydro-furan-2-methanol.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
2,5-Dihydro-furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dihydro-furan-2-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy .
Comparison with Similar Compounds
2,5-Dihydro-furan-2-carboxylic acid can be compared with other similar compounds such as:
Furan-2-carboxylic acid: Similar structure but lacks the dihydro modification.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups and is used in the production of bio-based polymers.
Benzofuran derivatives: These compounds have a benzene ring fused to a furan ring and exhibit different chemical properties and biological activities.
Properties
IUPAC Name |
2,5-dihydrofuran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-5(7)4-2-1-3-8-4/h1-2,4H,3H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYOOTIVROCFMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480174 | |
Record name | 2,5-Dihydro-2-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22694-55-9 | |
Record name | 2,5-Dihydro-2-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 22694-55-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 2,5-dihydrofuran-2-carboxylic acid derivatives in chemical synthesis?
A: 2,5-Dihydrofuran-2-carboxylic acid esters, particularly those with alkyl substituents, serve as valuable precursors for generating alkyl radicals. This is achieved through thermal decomposition in the presence of a radical initiator. The generated radicals can then participate in various reactions, such as halogen abstraction or addition to alkenes. []
Q2: Can you elaborate on the mechanism of alkyl radical generation using 2,5-dihydrofuran-2-carboxylic acid derivatives?
A: The process begins with hydrogen abstraction from the 2,5-dihydrofuran ring, facilitated by a radical initiator. This generates a 2,5-dihydrofuranyl radical. Subsequently, this radical undergoes β-scission, leading to the release of carbon dioxide and the desired alkyl radical. []
Q3: How does the structure of the alkyl ester influence the efficiency of radical generation from 2,5-dihydrofuran-2-carboxylic acid derivatives?
A: While the provided research focuses on 2-methyl-2,5-dihydrofuran-2-carboxylic acid esters, it highlights that a competing pathway involves the loss of a methyl group, leading to the formation of an alkyl benzoate. This suggests that the nature of the alkyl substituent can influence the selectivity of radical generation and potentially impact the overall efficiency of the process. []
Q4: Are there any electrochemical methods for synthesizing 2,5-dihydrofuran-2-carboxylic acids?
A: While specific details are not provided in the abstract, one of the research papers mentions the electrosynthesis of 2,5-dihydrofuran-2-carboxylic acids. [] This suggests that electrochemical approaches may offer alternative synthetic routes to these compounds. Further investigation into this specific research paper would be necessary to uncover the details of the electrosynthesis method.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.